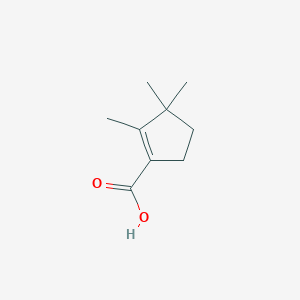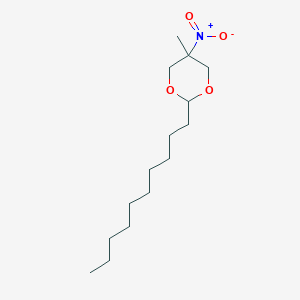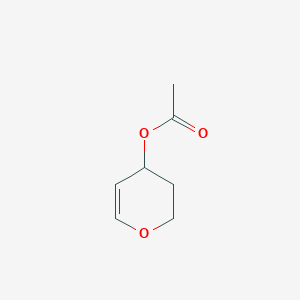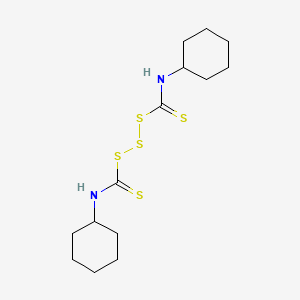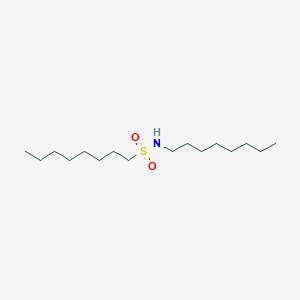
Aluminum;dysprosium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aluminum;dysprosium is an intermetallic compound formed by the combination of aluminum and dysprosium. Dysprosium is a rare-earth element known for its high magnetic susceptibility and thermal neutron absorption cross-section. The combination of aluminum and dysprosium results in a compound with unique properties that make it valuable in various high-tech applications, particularly in the aerospace and automotive industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of aluminum;dysprosium typically involves the reaction of aluminum and dysprosium metals at high temperatures. The process can be carried out in a vacuum or inert atmosphere to prevent oxidation. The reaction conditions include:
Temperature: Typically above 1000°C
Atmosphere: Vacuum or inert gas (e.g., argon)
Reaction Time: Several hours to ensure complete reaction
Industrial Production Methods
Industrial production of this compound involves the use of high-temperature furnaces and controlled atmospheres. The process begins with the melting of aluminum and dysprosium metals, followed by their mixing and solidification. The resulting alloy is then processed to achieve the desired composition and properties .
Chemical Reactions Analysis
Types of Reactions
Aluminum;dysprosium undergoes various chemical reactions, including:
Oxidation: Reaction with oxygen to form oxides
Reduction: Reduction of dysprosium ions to metallic dysprosium
Substitution: Replacement of aluminum or dysprosium atoms with other elements
Common Reagents and Conditions
Oxidation: Oxygen or air at elevated temperatures
Reduction: Reducing agents such as calcium or sodium in molten salts
Substitution: Other metals or elements in a molten state
Major Products Formed
Oxides: Aluminum oxide (Al2O3) and dysprosium oxide (Dy2O3)
Alloys: Various intermetallic compounds with different compositions.
Scientific Research Applications
Aluminum;dysprosium has several scientific research applications, including:
Aerospace and Automotive Industries: Used as an additive to improve the mechanical properties of aluminum and magnesium alloys at high temperatures.
Magnetic Materials: Utilized in the production of high-strength permanent magnets for electric motors and generators.
Nuclear Reactors: Employed as a control material due to its high thermal neutron absorption cross-section.
Data Storage: Used in the manufacturing of magnetic storage devices.
Mechanism of Action
The mechanism of action of aluminum;dysprosium involves its interaction with other elements and compounds to enhance their properties. The molecular targets and pathways include:
Magnetic Susceptibility: Dysprosium’s high magnetic susceptibility enhances the magnetic properties of the compound.
Thermal Stability: The combination of aluminum and dysprosium improves the thermal stability of the resulting alloy.
Comparison with Similar Compounds
Similar Compounds
- Aluminum;gadolinium (Al-Gd)
- Aluminum;holmium (Al-Ho)
- Aluminum;erbium (Al-Er)
Comparison
- Magnetic Properties : Aluminum;dysprosium has higher magnetic susceptibility compared to aluminum;gadolinium and aluminum;holmium .
- Thermal Stability : this compound exhibits better thermal stability than aluminum;erbium .
- Applications : While all these compounds are used in high-tech applications, this compound is particularly valuable in the aerospace and automotive industries due to its unique combination of properties .
Properties
CAS No. |
12004-19-2 |
|---|---|
Molecular Formula |
AlDy |
Molecular Weight |
189.482 g/mol |
IUPAC Name |
aluminum;dysprosium |
InChI |
InChI=1S/Al.Dy |
InChI Key |
NOAVZQMTACAJQW-UHFFFAOYSA-N |
Canonical SMILES |
[Al].[Dy] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


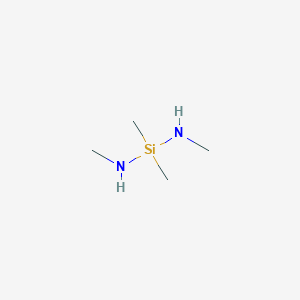

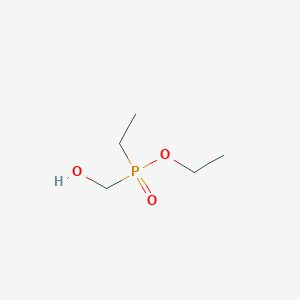
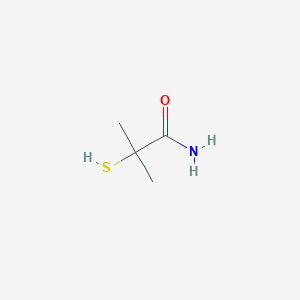
![Tributyl[(propan-2-yl)oxy]stannane](/img/structure/B14736718.png)
![2-[4-[(2-Amino-5-bromo-6-methylpyrimidin-4-yl)amino]phenyl]ethanol](/img/structure/B14736725.png)
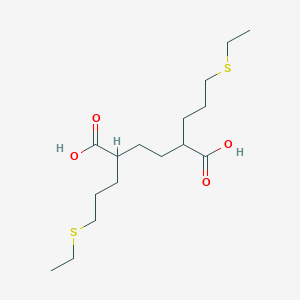
![[4-(Butanoyloxymethyl)cyclohexyl]methyl butanoate](/img/structure/B14736742.png)
